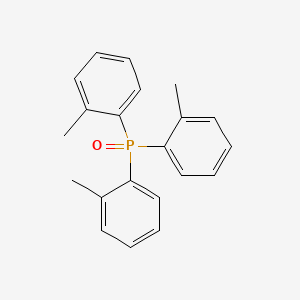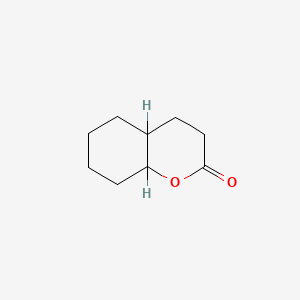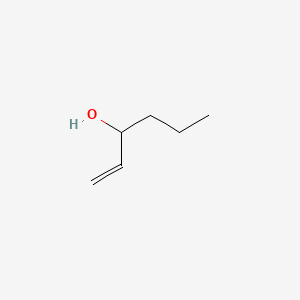
DL-Lysine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Lysine monohydrochloride is a racemic mixture of the D- and L- enantiomers of lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is known chemically as 2,6-diaminohexanoic acid hydrochloride and has the molecular formula C6H15ClN2O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Lysine monohydrochloride can be synthesized through the racemization of L-lysine. This process involves treating L-lysine with a base such as sodium hydroxide at elevated temperatures, often in the presence of a catalyst like salicylaldehyde . The reaction conditions typically include a temperature of around 100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation followed by chemical racemization. The fermentation process uses bacteria such as Corynebacterium glutamicum to produce L-lysine, which is then racemized to form DL-lysine. The final product is obtained by reacting the racemic mixture with hydrochloric acid to form this compound .
Chemical Reactions Analysis
Types of Reactions: DL-Lysine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysine derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can participate in substitution reactions to form various lysine-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used under mild conditions.
Major Products:
Oxidation: Produces lysine derivatives such as hydroxylysine.
Reduction: Yields amino alcohols.
Substitution: Forms lysine-based polymers and other derivatives.
Scientific Research Applications
DL-Lysine monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
DL-Lysine monohydrochloride exerts its effects primarily through its role as an amino acid. In biological systems, it is involved in protein synthesis and various metabolic pathways. It can inhibit the replication of arginine-rich viruses such as herpes simplex virus by competing with arginine, thereby reducing viral replication . Additionally, it participates in the formation of collagen and other structural proteins .
Comparison with Similar Compounds
L-Lysine: The biologically active enantiomer of lysine, essential for protein synthesis.
D-Lysine: The non-biologically active enantiomer, used in research and industrial applications.
Lysine Hydrochloride: A commonly used form of lysine in supplements and animal feed.
Uniqueness: DL-Lysine monohydrochloride is unique due to its racemic nature, providing both D- and L- enantiomers. This makes it versatile for various applications, including the synthesis of polylysine polymers and its use in scientific research .
Properties
CAS No. |
22834-80-6 |
|---|---|
Molecular Formula |
C6H15ClN2O2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
2,6-diaminohexanoic acid;hydron;chloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H |
InChI Key |
BVHLGVCQOALMSV-UHFFFAOYSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
[H+].C(CCN)CC(C(=O)O)N.[Cl-] |
physical_description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Related CAS |
70-53-1 617-68-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


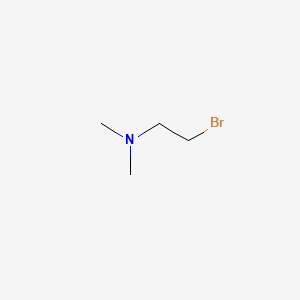


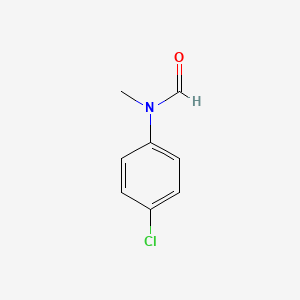
![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)
